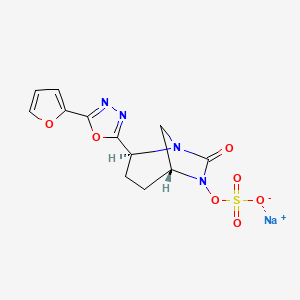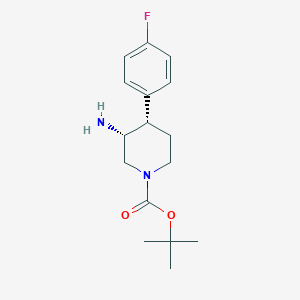
(1-Tert-butoxycarbonyl-6-chloro-indol-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Tert-butoxycarbonyl-6-chloro-indol-3-yl)boronic acid is a boronic acid derivative with the molecular formula C13H15BClNO4. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a boronic acid group attached to an indole ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butoxycarbonyl-6-chloro-indol-3-yl)boronic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.
Introduction of the Chlorine Atom: Chlorination of the indole ring is achieved using reagents such as N-chlorosuccinimide (NCS) under controlled conditions.
Boc Protection: The indole nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Tert-butoxycarbonyl-6-chloro-indol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF or toluene).
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic esters.
Reduction: Boranes.
Applications De Recherche Scientifique
(1-Tert-butoxycarbonyl-6-chloro-indol-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (1-Tert-butoxycarbonyl-6-chloro-indol-3-yl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various synthetic pathways. The presence of the Boc protecting group and the chlorine atom further modulates its reactivity and selectivity in these reactions.
Comparaison Avec Des Composés Similaires
- N-Boc-indole-2-boronic acid
- 6-Indolylboronic acid
- Indole-3-carboxaldehyde
Comparison: (1-Tert-butoxycarbonyl-6-chloro-indol-3-yl)boronic acid is unique due to the presence of both the Boc protecting group and the chlorine atom, which provide distinct reactivity and selectivity compared to other indole boronic acids. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous.
Propriétés
Formule moléculaire |
C13H15BClNO4 |
|---|---|
Poids moléculaire |
295.53 g/mol |
Nom IUPAC |
[6-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid |
InChI |
InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-7-10(14(18)19)9-5-4-8(15)6-11(9)16/h4-7,18-19H,1-3H3 |
Clé InChI |
PKSNDSXAUPPKCT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(C2=C1C=CC(=C2)Cl)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13906831.png)

![Methyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B13906841.png)
![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13906849.png)
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B13906850.png)
![N-[2-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]phenyl]propanamide](/img/structure/B13906861.png)


![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)
![3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13906889.png)



![6-[3-(1-Azetidinyl)propoxy]-3-bromo-2-fluoropyridine](/img/structure/B13906915.png)
